(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine
Description
(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a 2,5-difluorophenyl group attached to a propan-1-amine backbone with a methyl substituent at the 2-position.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
AFVSTEJHXZFPGN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzene, which undergoes a Friedel-Crafts alkylation to introduce the propan-1-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Reaction Conditions: Common reagents used in these reactions include aluminum chloride for the Friedel-Crafts reaction and chiral catalysts for the resolution step.
Industrial Production Methods: Industrial production of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine with compounds from the evidence, focusing on structural, synthetic, and functional differences.
Table 1: Key Comparative Data
Structural and Functional Insights
Core Structure and Substituents :
- The main compound is a simple amine with a compact structure, whereas the pyrazolopyrimidine derivative in incorporates a heterocyclic core for kinase inhibition . The bromopyridinyl and difluorophenyl substituents in introduce bulk and electronic effects distinct from the main compound’s methyl and difluorophenyl groups .
- Stereochemical Variations : The (S)-configuration in the main compound contrasts with the (R)-pyrrolidine in , which is critical for TRK inhibition .
Pharmacological Relevance :
- The TRK inhibitor’s complex structure () enables target-specific binding, whereas the main compound’s simplicity may limit direct bioactivity but enhance versatility as a synthetic building block .
Physicochemical Properties :
- The main compound’s lower molecular weight (~185 vs. 393.3 in ) suggests improved solubility and metabolic clearance compared to bulkier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
